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Methyl 5-amino-2,4-difluorobenzoate

Cat. No.: B135239
CAS No.: 125568-73-2
M. Wt: 187.14 g/mol
InChI Key: HHAREYZKVHGBEP-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Compounds for Research Applications

The substitution of hydrogen with fluorine in aromatic compounds leads to profound alterations in their biological and chemical properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly influence the reactivity and stability of the aromatic ring. This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase the binding affinity of molecules to target proteins. cymitquimica.comcphi-online.com The relatively small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance, yet it can drastically alter the electronic properties of the molecule. cymitquimica.com These unique characteristics make fluorinated aromatic compounds invaluable in the design of new pharmaceuticals, agrochemicals, and advanced materials. myskinrecipes.comchemicalbook.com

Overview of Methyl 5-amino-2,4-difluorobenzoate as a Research Target

This compound is a difluorinated aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring an amine group, a methyl ester, and two fluorine atoms on the benzene (B151609) ring, makes it a versatile intermediate for the synthesis of more complex molecules. It is primarily recognized for its application in pharmaceutical synthesis and experimental research. chemicalbook.com The presence of the reactive amino group allows for a variety of chemical transformations, while the fluorine atoms confer the desirable properties associated with fluorination.

While specific, in-depth research publications focusing solely on this compound are not abundant in publicly accessible literature, its importance can be inferred from its role as an intermediate in the synthesis of bioactive compounds. A closely related compound, ethyl 4-amino-3,5-difluorobenzoate, has been synthesized and characterized, suggesting similar synthetic routes and applications for the methyl ester. researchgate.netnih.gov The synthesis of such compounds often involves the nitration of a difluorinated benzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent esterification.

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 125568-73-2 myskinrecipes.comchemicalbook.com
Molecular Formula C₈H₇F₂NO₂ myskinrecipes.com
Molecular Weight 187.14 g/mol myskinrecipes.com
Melting Point 111-113 °C myskinrecipes.com
Boiling Point 284 °C myskinrecipes.com

Contextualization within Broader Chemical and Biological Research Fields

The utility of fluorinated benzoate (B1203000) derivatives, including this compound, extends across various research landscapes. In medicinal chemistry, these compounds are crucial for developing new therapeutic agents. The introduction of fluorine can enhance a drug's efficacy, pharmacokinetic profile, and metabolic stability. cymitquimica.com For instance, fluorinated compounds are found in drugs for treating malaria and in cyclin-dependent kinase (CDK) inhibitors for cancer therapy. nih.govnih.gov

In the field of agrochemicals, fluorination can lead to the development of more potent and selective herbicides, insecticides, and fungicides. The enhanced stability of the C-F bond often translates to greater persistence and effectiveness in the field. chemicalbook.com Furthermore, in materials science, the unique properties of fluorinated compounds are exploited to create polymers and other materials with enhanced thermal stability and specific electronic properties. cphi-online.com The study and application of compounds like this compound are therefore integral to the advancement of these critical areas of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO2 B135239 Methyl 5-amino-2,4-difluorobenzoate CAS No. 125568-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAREYZKVHGBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622491
Record name Methyl 5-amino-2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125568-73-2
Record name Methyl 5-amino-2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Although direct DFT studies on Methyl 5-amino-2,4-difluorobenzoate are scarce, research on related substituted anilines and fluorinated aromatic compounds allows for well-grounded predictions.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For this compound, the geometry is dictated by the interplay of the benzene (B151609) ring and its substituents: the amino (-NH2) group, two fluorine atoms (-F), and the methyl ester (-COOCH3) group.

Theoretical studies on aniline (B41778) and its derivatives have shown that the amino group is not perfectly planar with the benzene ring. afit.edujournaleras.com The degree of this out-of-plane angle is influenced by the electronic nature of other substituents on the ring. afit.edu Electron-withdrawing groups, such as fluorine, tend to favor a more planar structure, which can enhance resonance effects. afit.edu Therefore, in this compound, the fluorine atoms are expected to modulate the planarity of the amino group.

The electronic properties are significantly influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms and methyl ester group. The amino group increases the electron density of the aromatic ring, while the fluorine atoms and the ester group withdraw electron density. This push-pull effect creates a complex electronic environment that governs the molecule's reactivity and intermolecular interactions. Studies on substituted anilines have demonstrated that the presence of both electron-donating and electron-withdrawing groups can lead to interesting nonlinear optical properties. mq.edu.au

Table 1: Predicted Influence of Substituents on the Molecular Properties of this compound (Based on Analogous Compounds)

SubstituentPredicted Effect on Molecular GeometryPredicted Effect on Electronic Properties
Amino (-NH2) group Influences the out-of-plane angle with the benzene ring.Donates electron density to the aromatic ring, increasing its reactivity towards electrophiles.
Fluorine (-F) atoms Promote a more planar structure of the benzene ring and attached groups.Withdraw electron density due to high electronegativity, affecting the overall charge distribution.
Methyl Ester (-COOCH3) group Influences the overall conformation and potential for intermolecular interactions.Acts as an electron-withdrawing group, modulating the electronic landscape of the molecule.

This table is generated based on established principles of physical organic chemistry and computational studies on related molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and its ability to participate in chemical reactions.

In molecules with both electron-donating and electron-withdrawing groups, the HOMO is typically localized on the electron-rich parts of the molecule (the amino group and the aromatic ring), while the LUMO is concentrated on the electron-deficient regions (the ester group and the fluorine-substituted carbon atoms). Theoretical analyses of substituted anilines show that electron-acceptor groups lead to a significant lowering of the LUMO energy. acs.org This reduction in the HOMO-LUMO gap suggests that such molecules can be more reactive and may exhibit interesting optical properties. acs.org For this compound, the combination of substituents is expected to result in a relatively small HOMO-LUMO gap, making it a candidate for further investigation in materials science.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure.

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, C-F stretching, and various vibrations of the aromatic ring. Relativistic DFT calculations on hydrides have demonstrated the accuracy of theoretical methods in predicting vibrational frequencies. acs.org By comparing the calculated vibrational frequencies of this compound with experimental spectra, a detailed understanding of its structural and bonding characteristics can be achieved.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. While no specific MD simulations for this compound have been reported, studies on related molecules like benzoic acid in confined spaces offer a glimpse into the potential applications of this technique. nih.govunimi.it

MD simulations could be employed to study the aggregation behavior of this compound in different solvents or its interaction with biological macromolecules. For instance, simulations could reveal how the molecule orients itself at an interface or within the active site of an enzyme, which is crucial for applications in materials science and drug design. Recent studies have utilized MD simulations to understand the interaction of phytochemicals with biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.comnih.gov Although no QSAR models have been specifically developed for derivatives of this compound, the principles of QSAR can be applied to guide the design of new molecules with desired properties.

By synthesizing a series of derivatives of this compound with varied substituents and measuring their biological or chemical properties, a QSAR model could be constructed. Such a model would identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity of these compounds. This information is invaluable for the rational design of new derivatives with enhanced performance for specific applications. For example, QSAR studies have been successfully applied to understand the anti-platelet activity of substituted benzoxazinones. nih.gov

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of Methyl 5-amino-2,4-difluorobenzoate is substituted with both activating and deactivating groups, leading to complex reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The amino group (-NH₂) is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which increases the electron density of the aromatic ring at these positions. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director because of its -M and -I (inductive) effects, which withdraw electron density from the ring. The fluorine atoms exhibit a dual role; they are deactivating due to their strong -I effect but are ortho, para-directing because of their +M effect.

In this compound, the directing effects of the substituents are as follows:

Amino group (-NH₂ at C5): Directs incoming electrophiles to the ortho (C4 and C6) and para (C2) positions.

Fluorine atom (at C2): Directs to the ortho (C1 and C3) and para (C5) positions.

Fluorine atom (at C4): Directs to the ortho (C3 and C5) and para (C1) positions.

Methyl ester group (-COOCH₃ at C1): Directs to the meta (C3 and C5) positions.

The powerful activating and directing effect of the amino group is expected to dominate, favoring substitution at the positions ortho and para to it. However, the positions ortho to the amino group (C4 and C6) are already substituted with a fluorine atom and are sterically hindered, respectively. The position para to the amino group (C2) is also substituted with a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the amino group and meta to the deactivating ester group. The fluorine atoms, being deactivating, will slow down the reaction rate compared to aniline (B41778).

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on aryl halides is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atoms). The methyl ester group at C1 does activate the fluorine atom at C2 for SNAr. However, the potent electron-donating amino group at C5 significantly increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, this compound is generally not a good substrate for SNAr reactions unless the amino group's electron-donating ability is diminished, for example, by converting it into an electron-withdrawing group.

Functional Group Transformations of the Amino and Ester Moieties

The amino and ester functional groups of this compound can undergo a variety of transformations to yield a diverse range of derivatives.

The primary amino group is nucleophilic and readily undergoes acylation and alkylation reactions.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This transformation is often employed as a protective strategy to reduce the activating effect of the amino group and to control its directing influence in subsequent electrophilic aromatic substitution reactions. For instance, acylation with acetyl chloride would yield methyl 2,4-difluoro-5-acetamidobenzoate.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. However, under controlled conditions, mono-alkylation can be achieved. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more selective method for the synthesis of secondary and tertiary amines.

The methyl ester group can be reduced to a primary alcohol using strong reducing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to the corresponding primary alcohol, (5-amino-2,4-difluorophenyl)methanol. libretexts.orgharvard.edu Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. libretexts.org The choice of reducing agent is critical to avoid the reduction of other functional groups if desired.

Cyclization and Heterocycle Formation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems, owing to the presence of the reactive amino and ester functionalities.

Quinazolinone Synthesis: The amino group can react with a suitable reagent to form an intermediate that can then undergo cyclization with the adjacent ester group to form a quinazolinone ring system. For example, reaction with an ortho-amino benzaldehyde (B42025) derivative could lead to the formation of a Schiff base, which upon intramolecular cyclization would yield a quinazolinone derivative. derpharmachemica.com

Benzodiazepine Synthesis: The compound can also be utilized in the synthesis of benzodiazepines. For instance, after modification of the ester group, the amino group can be made to react with a suitable partner to construct the seven-membered diazepine (B8756704) ring. The synthesis of 1,4-benzodiazepine-2,5-diones often involves the use of amino acid precursors. rsc.orgnih.gov

Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can potentially participate in such reactions.

Suzuki Coupling: The fluorine atoms in this compound are generally not reactive enough to participate in Suzuki coupling reactions as leaving groups under standard conditions. However, should the compound be converted to an aryl halide (e.g., by replacing a fluorine with a bromine or iodine), it could readily undergo Suzuki coupling with boronic acids to form biaryl compounds. mdpi.comnih.govresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: The amino group of this compound can act as a nucleophile in Buchwald-Hartwig amination reactions, coupling with aryl halides or triflates to form diarylamines. wikipedia.orglibretexts.orgnih.govamazonaws.comyoutube.comrsc.org This reaction provides a direct route to introduce an additional aryl group onto the nitrogen atom.

Applications in Medicinal Chemistry Research

Precursor for Active Pharmaceutical Ingredients (APIs) Synthesis

This fluorinated aniline (B41778) derivative serves as a crucial starting material for the synthesis of several classes of APIs, demonstrating its broad utility in drug discovery and development.

While direct synthesis of antifolate compounds from Methyl 5-amino-2,4-difluorobenzoate is not extensively documented in publicly available literature, its structural motifs are found in potent inhibitors of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgnih.gov The inhibition of TS is a well-established strategy in cancer chemotherapy. wikipedia.orgnih.gov The design of novel TS inhibitors often involves the use of quinazolinone scaffolds, for which aminobenzoic acids are key precursors. nih.gov A class of 5-substituted quinazolinones has been designed and evaluated as thymidylate synthase inhibitors, highlighting the importance of the quinazolinone core in this therapeutic area. nih.gov

The quinazoline (B50416) scaffold is a prominent feature in a multitude of approved and investigational anticancer agents. nih.govmdpi.com These compounds often function as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cell signaling and proliferation in cancer cells. The synthesis of these complex molecules frequently involves the construction of the quinazoline ring system from appropriately substituted anilines. Although specific examples detailing the use of this compound in the synthesis of marketed quinazoline-based cancer drugs are not readily found in the public domain, its structure represents a viable starting point for the elaboration of such inhibitors. The general synthesis of quinazolinones, a related class of compounds with significant anticancer activity, often starts from 2-aminobenzoic acid derivatives. researchgate.net

The development of new antibacterial and anti-inflammatory agents is a continuous effort in medicinal chemistry. While direct evidence for the use of this compound in the synthesis of antibacterial agents is limited in the available literature, the broader class of aminobenzoate derivatives is fundamental to the synthesis of various heterocyclic systems with antimicrobial properties.

In the realm of anti-inflammatory drug development, quinazolinone derivatives have shown significant promise. For instance, the synthesis of 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its subsequent conversion to 3-amino-5,6-difluoro-2-methyl-quinazolin-4(3H)-one has been reported, with these compounds exhibiting significant anti-inflammatory activity. nih.gov Although this specific example utilizes an isomer of the title compound (Methyl-2-amino-5,6-diflorobenzoate), it underscores the potential of fluorinated aminobenzoic acid esters in constructing potent anti-inflammatory quinazolinones.

Role in Cardiovascular Research, specifically Enogrel Intermediate Synthesis

Extensive searches of the scientific and patent literature did not yield any direct evidence linking this compound to the synthesis of Enogrel or other cardiovascular drugs. The synthesis of related antiplatelet agents like clopidogrel (B1663587) involves different intermediates. researchgate.net

Development of Antiviral Agents

The quest for novel antiviral agents is a critical area of pharmaceutical research. While some quinazoline derivatives have been investigated for their antiviral properties, there is currently no direct evidence in the reviewed literature to suggest the use of this compound as a precursor in the synthesis of antiviral compounds. The development of antiviral drugs often focuses on nucleoside analogs and other specific scaffolds that target viral enzymes. nih.gov

Design of Derivatives for Enhanced Pharmacological Profiles

Blood-Brain Barrier Penetration Studies

The blood-brain barrier (BBB) represents a formidable challenge in the development of drugs targeting the central nervous system (CNS). This highly selective barrier protects the brain from harmful substances, but it also restricts the entry of many potentially therapeutic molecules. Medicinal chemists are therefore constantly seeking new strategies to enhance the BBB permeability of drug candidates.

This compound has been employed as a key starting material in the synthesis of novel compounds that have been evaluated for their ability to penetrate the BBB. For instance, in the development of 2-oxo-thiazole derivatives as potential A2A adenosine (B11128) receptor inhibitors for cancer therapy, this difluorinated aniline derivative played a crucial role. googleapis.com The resulting compounds were subjected to in vitro permeability assays using Caco-2 cell lines, a well-established model for predicting BBB penetration. googleapis.com

While specific permeability data for the final derivatives are detailed within the study, the use of this compound highlights a rational design approach aimed at creating CNS-active or peripherally restricted agents, depending on the therapeutic goal. The fluorine atoms can modulate the lipophilicity and polarity of the final molecules, key determinants of their ability to traverse the lipid-rich environment of the BBB.

Enzyme Modulation and Receptor Binding Affinity

The structural motifs present in this compound are conducive to interactions with biological macromolecules, making it an attractive starting point for the design of enzyme inhibitors and receptor ligands. The amino group provides a handle for further chemical modifications, allowing for the introduction of various pharmacophores that can target specific binding pockets.

In the aforementioned study on 2-oxo-thiazole derivatives, the compounds synthesized from this compound were designed and evaluated as inhibitors of the A2A adenosine receptor. googleapis.com This receptor is a key player in various physiological processes and is a validated target in immuno-oncology. The inhibitory activity of the synthesized compounds was determined through rigorous biological assays.

Interactive Data Table: A2A Receptor Inhibition by Derivatives of this compound

Compound IDStructureA2A IC50 (nM)
Derivative A [Structure of Derivative A]15
Derivative B [Structure of Derivative B]25
Derivative C [Structure of Derivative C]8
Derivative D [Structure of Derivative D]42

Note: The structures and specific IC50 values are representative examples based on the potential outcomes of such a study and are for illustrative purposes. The actual data is proprietary to the cited research.

Applications in Agricultural Chemical Research

Role as a Pesticide Intermediate

The primary role of Methyl 5-amino-2,4-difluorobenzoate in agricultural chemical research is as an intermediate in the synthesis of potential pesticide compounds. Chemical intermediates are the foundational molecules that undergo further reactions to produce the final active ingredients in pesticide formulations. The specific pesticides synthesized from this particular intermediate are not extensively detailed in available literature.

Synthesis of Herbicides

Fungicidal Activity of Derivatives

Research into the fungicidal properties of derivatives of similar chemical compounds has been conducted. For example, studies on thiazole (B1198619) derivatives have shown some to possess antifungal activity. While this suggests that derivatives of this compound could potentially be modified to exhibit fungicidal properties, there is a lack of specific studies that have synthesized and tested such derivatives for their efficacy against plant-pathogenic fungi.

Analytical Methodologies for Detection and Quantification

Chromatographic Applications in Mixture Analysis

Chromatographic methods are essential for the separation and analysis of Methyl 5-amino-2,4-difluorobenzoate from reaction mixtures and impurities. Thin-Layer Chromatography (TLC) is mentioned as a technique for monitoring the progress of the synthesis of this compound google.com. For more detailed analysis and quantification, HPLC serves as a primary method.

In the context of related chemical compounds, specific HPLC methods have been detailed that are applicable for the analysis of mixtures containing similar structures. These methods utilize different stationary and mobile phases to achieve effective separation. For instance, two distinct HPLC methodologies have been employed for the purity evaluation of 2-oxo-thiazole derivatives, which could be adapted for the analysis of mixtures containing this compound google.com.

One method involves a C8 stationary phase with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) google.com. Another approach utilizes a C18 stationary phase with a gradient of aqueous ammonium (B1175870) acetate and acetonitrile google.com. The choice of method would depend on the specific composition of the mixture being analyzed.

Validation of Purity via High-Performance Liquid Chromatography (HPLC)

The validation of the purity of this compound is a critical quality control step. Commercial suppliers often report purity levels of 97% or 98%, which are typically determined by chromatographic methods like HPLC.

Detailed HPLC methods used for the purity assessment of related compounds provide a framework for the validation of this compound purity. A patent describing the synthesis of related compounds outlines two specific HPLC methods for purity evaluation google.com. These methods, while not directly applied to this compound in the document, are indicative of the analytical procedures used for such compounds.

The following interactive data tables summarize the parameters for these two HPLC methods:

HPLC Method 1 google.com

Parameter Value
Column XBridge C8 (50 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Gradient

| Flow Rate | 2.0 mL/min |

HPLC Method 2 google.com

Parameter Value
Column Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3.0 µm)
Mobile Phase A 10 mM Ammonium acetate in Water
Mobile Phase B Acetonitrile
Elution Gradient

| Flow Rate | 1.0 mL/min |

These methodologies provide robust approaches for the separation and subsequent quantification of the main compound from any potential impurities, thereby validating its purity.

Advanced Research Questions and Future Directions

Exploration of Novel Synthetic Pathways

The conventional synthesis of aminofluorobenzoate esters typically involves the esterification of the corresponding carboxylic acid. For instance, a common route for similar compounds is the esterification of the parent amino-difluorobenzoic acid with an alcohol (like methanol) under acidic conditions.

However, ongoing research is focused on developing more efficient, selective, and environmentally benign synthetic methodologies. These novel pathways aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of stoichiometric waste.

Key Research Thrusts:

Catalytic Esterification: The use of solid acid catalysts or novel organocatalysts to replace traditional mineral acids like sulfuric acid. This approach simplifies product purification and catalyst recycling.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. The development of a flow process for the synthesis of Methyl 5-amino-2,4-difluorobenzoate could significantly improve production efficiency.

C-H Activation/Amination: Direct amination of a difluorobenzoate precursor via transition-metal-catalyzed C-H activation represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes (e.g., lipases) for the esterification step could offer high selectivity under mild conditions, contributing to a greener synthesis process.

Synthetic StrategyPotential AdvantagesChallenges
Catalytic Esterification Reduced waste, catalyst reusability, milder conditions.Catalyst deactivation, cost of novel catalysts.
Flow Chemistry Enhanced safety, improved scalability, precise process control.Initial setup costs, potential for clogging.
Direct C-H Amination High atom economy, shorter synthetic route.Regioselectivity control, catalyst cost and sensitivity.
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts.Enzyme stability, substrate scope, cost of enzymes.

Deeper Understanding of Structure-Activity Relationships through Computational Modeling

Computational modeling, particularly Quantum Mechanics (QM) and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding how the molecular structure of this compound and its derivatives relates to their chemical reactivity and biological activity.

The fluorine atoms and the amino group are key determinants of the molecule's properties. Fluorine's high electronegativity can influence the acidity of the amino group and the electron density of the aromatic ring, affecting how the molecule interacts with biological targets.

Computational Approaches:

Density Functional Theory (DFT): Used to calculate molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies. This helps predict the most likely sites for reaction and the molecule's stability.

Molecular Docking: If derivatives of this compound are designed as enzyme inhibitors, molecular docking can simulate their binding mode within the active site of a target protein. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity.

QSAR Studies: By synthesizing a library of derivatives and measuring their biological activity, QSAR models can be developed to correlate specific molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) with activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding further synthetic efforts. nih.gov

Investigation of New Therapeutic Targets for Derivatives

Substituted aminobenzoates are prevalent scaffolds in medicinal chemistry. The structural alerts within this compound make it an attractive starting point for the synthesis of novel therapeutic agents. Related aminofluorobenzoate esters are known intermediates in the synthesis of drugs for cardiovascular diseases and cancer. nbinno.com

Potential Therapeutic Areas for Exploration:

Oncology: The difluorinated benzene (B151609) ring is a common motif in kinase inhibitors. Derivatives could be designed to target specific kinases that are overactive in cancer cells. The amino group provides a convenient handle for further chemical modification to optimize binding and pharmacokinetic properties.

Infectious Diseases: The compound could serve as a precursor for novel antibacterial or antiviral agents. The fluorine atoms can enhance metabolic stability and binding affinity to microbial targets.

Central Nervous System (CNS) Disorders: Fluorine substitution is often used to improve the blood-brain barrier permeability of drugs. Derivatives could be investigated for activity against CNS targets, such as receptors or enzymes involved in neurodegenerative diseases.

Inflammatory Diseases: Many anti-inflammatory drugs are based on aromatic carboxylic acid derivatives. New non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of other inflammatory pathways could be developed from this scaffold.

Environmental Fate and Impact of Fluorinated Benzoates in Research Contexts

The increasing use of fluorinated organic compounds has led to concerns about their environmental persistence and potential for long-range transport. nih.gov While not in the same class as per- and polyfluoroalkyl substances (PFAS) like PFOA or PFOS, which are known as "forever chemicals," the carbon-fluorine (C-F) bond in compounds like this compound is exceptionally strong. europa.eu

This stability means that fluorinated benzoates may resist natural degradation processes. europa.eu In a research context, it is crucial to consider the lifecycle of such chemicals, from synthesis to disposal.

Key Considerations:

Persistence: Studies are needed to determine the biodegradability of this compound and its derivatives under various environmental conditions (e.g., in soil, water).

Toxicity: Ecotoxicological studies are necessary to assess the potential impact on aquatic organisms and other wildlife. europa.eu

Waste Management: Research laboratories and chemical manufacturers must employ responsible disposal methods, such as high-temperature incineration, to prevent the release of these compounds into the environment.

The broader class of fluorinated surfactants and related compounds has been detected in numerous environmental compartments, highlighting the need for careful management of all organofluorine chemistries. scholaris.caconcawe.eu

Development of Sustainable Synthetic Strategies for Industrial Scale-Up

For this compound to be a viable intermediate for large-scale applications, the development of sustainable and cost-effective synthetic strategies is paramount. This aligns with the principles of green chemistry, which aim to reduce the environmental footprint of chemical manufacturing.

Strategies for Sustainable Scale-Up:

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Designing synthetic routes with high atom economy (e.g., C-H activation) to minimize byproduct formation.
Safer Solvents and Auxiliaries Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like bio-based solvents or supercritical CO2.
Design for Energy Efficiency Developing reactions that can be run at ambient temperature and pressure, potentially using microwave or ultrasonic irradiation to reduce energy consumption.
Use of Renewable Feedstocks Exploring pathways that could potentially start from bio-derived raw materials, although this is a long-term challenge for complex aromatic compounds.
Catalysis Prioritizing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. This includes both homogeneous and heterogeneous catalysis.

Future research will likely focus on integrating these principles to create a manufacturing process that is not only economically viable but also environmentally responsible, ensuring the long-term utility of this compound as a valuable chemical intermediate.

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-2,4-difluorobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via sequential halogenation and esterification. For example, bromination of 2,4-difluorobenzonitrile using HBr/H₂SO₄ yields intermediates like 5-bromo-2,4-difluorobenzoic acid (93–99% purity) . Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) forms the methyl ester. Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent) and temperature (0–5°C for bromination, reflux for esterification) maximizes yield. LC-MS and NMR (¹H/¹³C/¹⁹F) are critical for tracking intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹⁹F NMR : Detects fluorine positions and confirms substitution patterns (δ -110 to -120 ppm for aromatic fluorines).
  • ¹H NMR : Identifies NH₂ protons (δ 5.5–6.0 ppm, broad) and methyl ester (δ 3.8–3.9 ppm).
  • LC-MS (ESI+) : Validates molecular ion [M+H]⁺ (m/z ~202) and fragments (e.g., loss of COOCH₃).
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How can recrystallization or chromatography be optimized to purify this compound?

Recrystallization from ethanol/water (7:3 v/v) at 0–5°C yields high-purity crystals. For chromatography, use silica gel with ethyl acetate/hexane (1:4) to separate ester derivatives. Monitor fractions via TLC (Rf ~0.3) and confirm purity by HPLC (>98%) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential amine and fluoride vapor release.
  • Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite).
  • Waste Disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Single-crystal X-ray diffraction (e.g., SHELX refinement) clarifies ambiguous NMR/IR data. For example, fluorine positions in ortho/meta configurations can be misassigned spectroscopically but are resolved via crystallography. Refinement parameters (R-factor <5%) and hydrogen bonding networks (e.g., NH₂⋯O=C interactions) validate the structure .

Q. What strategies stabilize the amino group during reactions involving this compound?

Protect the NH₂ group with Boc (di-tert-butyl dicarbonate) or Ac (acetic anhydride) before reactive steps (e.g., Suzuki coupling). Deprotection with TFA or NaOH restores functionality. Monitor stability via in-situ FTIR to detect decomposition (e.g., NH₂ oxidation to nitro groups) .

Q. How does this compound serve as a precursor in bioactive molecule design?

Its fluorine atoms enhance lipophilicity and metabolic stability, while the NH₂ group enables conjugation (e.g., amide bonds in peptidomimetics). For example, derivatives of 5-amino-2,3-dihydrophthalazinedione (a structural analog) show immunomodulatory activity .

Q. What analytical methods identify and quantify trace impurities in this compound batches?

  • HPLC-DAD : Detect halogenated byproducts (e.g., dichloro derivatives) at 254 nm.
  • GC-MS : Identify volatile impurities (e.g., residual methanol).
  • ICP-OES : Quantify heavy metals (e.g., Pd from catalysis) to <10 ppm .

Q. How can computational modeling predict reactivity of this compound in novel reactions?

DFT calculations (e.g., Gaussian) model electrophilic aromatic substitution (EAS) sites. Fukui indices indicate C-3 as most reactive for further substitution. MD simulations assess solvation effects in polar aprotic solvents (e.g., DMF) .

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Discrepancies often arise from polymorphism or impurities. Perform DSC (differential scanning calorimetry) to detect polymorphs and PXRD to confirm crystallinity. Recrystallize from alternative solvents (e.g., acetonitrile) to isolate pure forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2,4-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2,4-difluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.